molecular formula C59H73N5O10S B12423558 Sniper(ER)-87

Sniper(ER)-87

Cat. No.: B12423558
M. Wt: 1044.3 g/mol
InChI Key: ILLYWIKUEZHTSD-MEWFHHHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sniper(ER)-87 is a novel small molecule designed to induce the degradation of estrogen receptor alpha (ERα) via the ubiquitin-proteasome system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(ER)-87 involves the chemical linkage of two distinct ligands: bestatin and 4-hydroxytamoxifen. Bestatin interacts with the ubiquitin ligase cIAP1, while 4-hydroxytamoxifen serves as the ligand for the estrogen receptor alpha. The synthetic route includes the following steps :

    Synthesis of Bestatin Derivative: Bestatin is modified to include a functional group that can be linked to the estrogen receptor ligand.

    Synthesis of 4-Hydroxytamoxifen Derivative: 4-Hydroxytamoxifen is similarly modified to include a functional group compatible with the bestatin derivative.

    Coupling Reaction: The two modified ligands are chemically linked through a coupling reaction, forming the final this compound molecule.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Sniper(ER)-87 primarily undergoes reactions related to its function as a protein degrader:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reactions involving this compound is the degraded estrogen receptor alpha, which is broken down into smaller peptides by the proteasome .

Mechanism of Action

Sniper(ER)-87 exerts its effects by inducing the degradation of estrogen receptor alpha through the ubiquitin-proteasome system. The compound links the estrogen receptor alpha to the ubiquitin ligase cIAP1, facilitating the ubiquitination of the receptor. The ubiquitinated receptor is then recognized and degraded by the proteasome, leading to a reduction in estrogen receptor alpha levels and subsequent inhibition of estrogen signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific targeting of estrogen receptor alpha, making it particularly useful for research and therapeutic applications related to estrogen receptor-positive breast cancer. Its design as a hybrid molecule combining bestatin and 4-hydroxytamoxifen allows for precise targeting and efficient degradation of the estrogen receptor alpha .

Properties

Molecular Formula

C59H73N5O10S

Molecular Weight

1044.3 g/mol

IUPAC Name

(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide

InChI

InChI=1S/C59H73N5O10S/c1-5-50(42-14-8-6-9-15-42)54(43-21-25-47(65)26-22-43)44-23-27-48(28-24-44)73-31-30-63(4)53(66)39-72-35-34-70-32-33-71-36-37-74-49-19-12-18-46(38-49)56(67)51-40-75-58(61-51)52-20-13-29-64(52)59(69)55(45-16-10-7-11-17-45)62-57(68)41(2)60-3/h6,8-9,12,14-15,18-19,21-28,38,40-41,45,52,55,60,65H,5,7,10-11,13,16-17,20,29-37,39H2,1-4H3,(H,62,68)/b54-50+/t41-,52-,55-/m0/s1

InChI Key

ILLYWIKUEZHTSD-MEWFHHHASA-N

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)[C@@H]5CCCN5C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)/C7=CC=CC=C7

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.